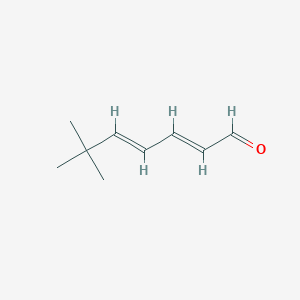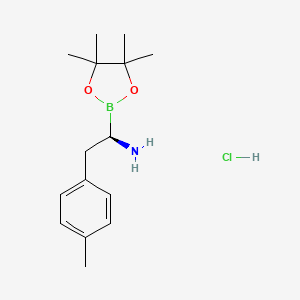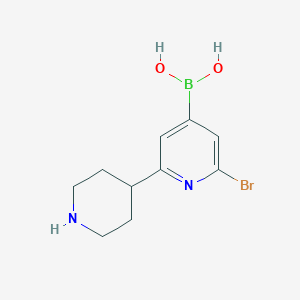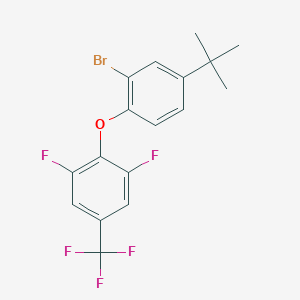
(2E,4E)-6,6-dimethylhepta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-6,6-dimethylhepta-2,4-dienal is an organic compound characterized by its conjugated diene structure and aldehyde functional group. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2E,4E)-6,6-dimethylhepta-2,4-dienal involves the Diels-Alder reaction. This reaction typically uses levoglucosenone and (2E,4E)-6-methylhepta-2,4-dienyl acetate as starting materials . The reaction conditions often include the use of a solvent such as petroleum ether and may require specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes. These methods are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-6,6-dimethylhepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve catalysts like palladium or nickel, along with appropriate ligands and solvents.
Major Products
Oxidation: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienoic acid.
Reduction: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienol.
Substitution: Products vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(2E,4E)-6,6-dimethylhepta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (2E,4E)-6,6-dimethylhepta-2,4-dienal exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-hepta-2,4-dienal: Another dienal compound with similar reactivity but different structural properties.
(2E,4E)-hexa-2,4-dienal: A shorter-chain analog with comparable chemical behavior.
Uniqueness
(2E,4E)-6,6-dimethylhepta-2,4-dienal is unique due to its specific structural features, including the presence of a dimethyl group at the 6-position. This structural characteristic influences its reactivity and the types of reactions it can undergo, making it distinct from other dienal compounds.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(2E,4E)-6,6-dimethylhepta-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4-8H,1-3H3/b6-4+,7-5+ |
Clé InChI |
YXVYKPSVFIZOKO-YDFGWWAZSA-N |
SMILES isomérique |
CC(C)(C)/C=C/C=C/C=O |
SMILES canonique |
CC(C)(C)C=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)




![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)

![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)

![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)



